

Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide on Decanoyl-L-carnitine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decanoyl-L-carnitine chloride*

Cat. No.: *B15553713*

[Get Quote](#)

Abstract: Medium-chain acylcarnitines (MCACs) are pivotal intermediates in cellular energy metabolism, serving as esterified forms of L-carnitine and medium-chain fatty acids. This technical guide provides an in-depth examination of the biological significance of MCACs, with a core focus on Decanoyl-L-carnitine (C10). Decanoyl-L-carnitine is integral to the mitochondrial transport and subsequent β -oxidation of decanoic acid. Its concentration in biological fluids is a critical biomarker for diagnosing and monitoring inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Beyond its established role in fatty acid oxidation, emerging research highlights its involvement in cellular signaling and its potential as a therapeutic agent for mitochondrial dysfunction. This document synthesizes current knowledge, presenting metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers, clinicians, and professionals in drug development.

Introduction to Acylcarnitines

L-carnitine is a quaternary ammonium compound synthesized from the amino acids lysine and methionine, playing an indispensable role in energy metabolism.^[1] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β -oxidation to produce ATP.^{[1][2]}

Acylcarnitines are formed when the hydroxyl group of L-carnitine is esterified with an acyl group from an acyl-coenzyme A (acyl-CoA) molecule. These molecules are classified based on the

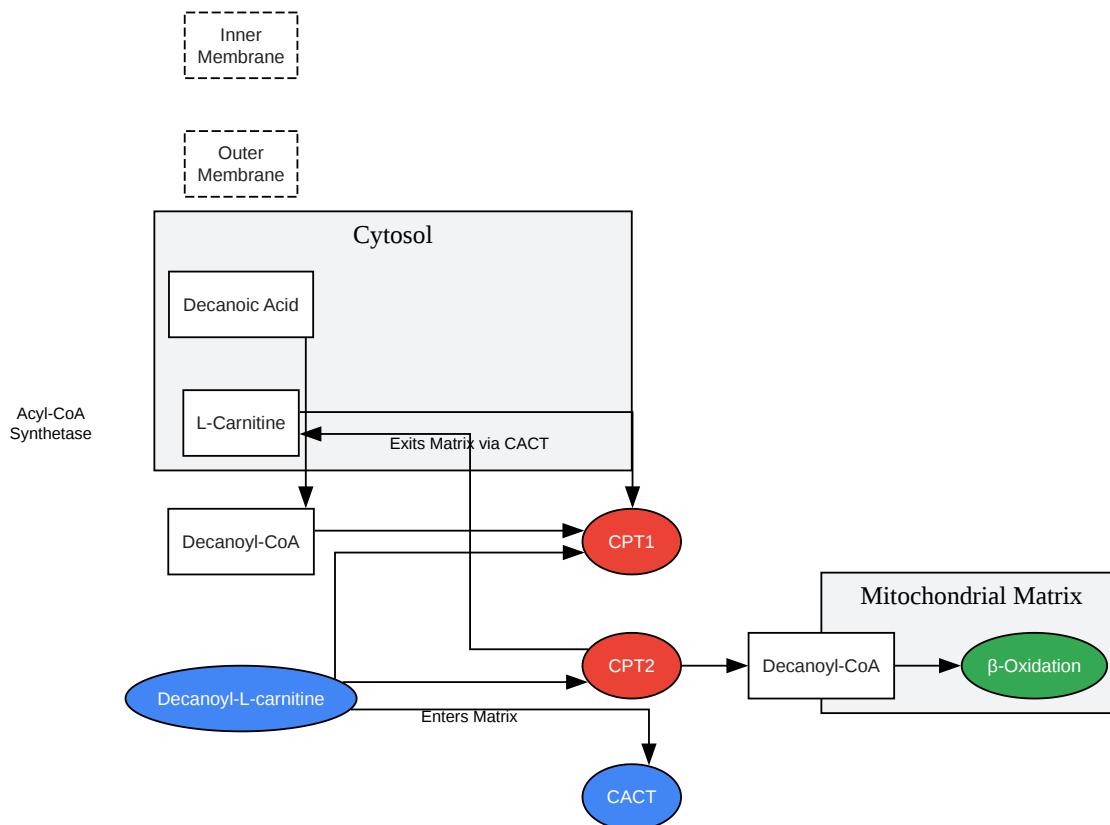
carbon chain length of the fatty acid:

- Short-Chain Acylcarnitines (SCACs): 2 to 5 carbons.
- Medium-Chain Acylcarnitines (MCACs): 6 to 12 carbons.^[3]
- Long-Chain Acylcarnitines (LCACs): 14 to 20 carbons.

Decanoyl-L-carnitine (C10-carnitine) is a prominent MCAC, representing the ester of L-carnitine and decanoic acid, a 10-carbon saturated fatty acid.^[4] It is a key intermediate in the metabolism of medium-chain fatty acids and a crucial analyte in clinical diagnostics.^[3]

The Role of Decanoyl-L-carnitine in Cellular Metabolism

The central role of Decanoyl-L-carnitine is intrinsically linked to the "carnitine shuttle," a transport system that facilitates the entry of fatty acids into the mitochondrial matrix for oxidation. While long-chain fatty acids are strictly dependent on this shuttle, medium-chain fatty acids like decanoic acid can partially cross the mitochondrial membrane independently, though their transport is significantly enhanced by the carnitine system, particularly in tissues like the heart and skeletal muscle.^[5]


The metabolic pathway involves several key steps:

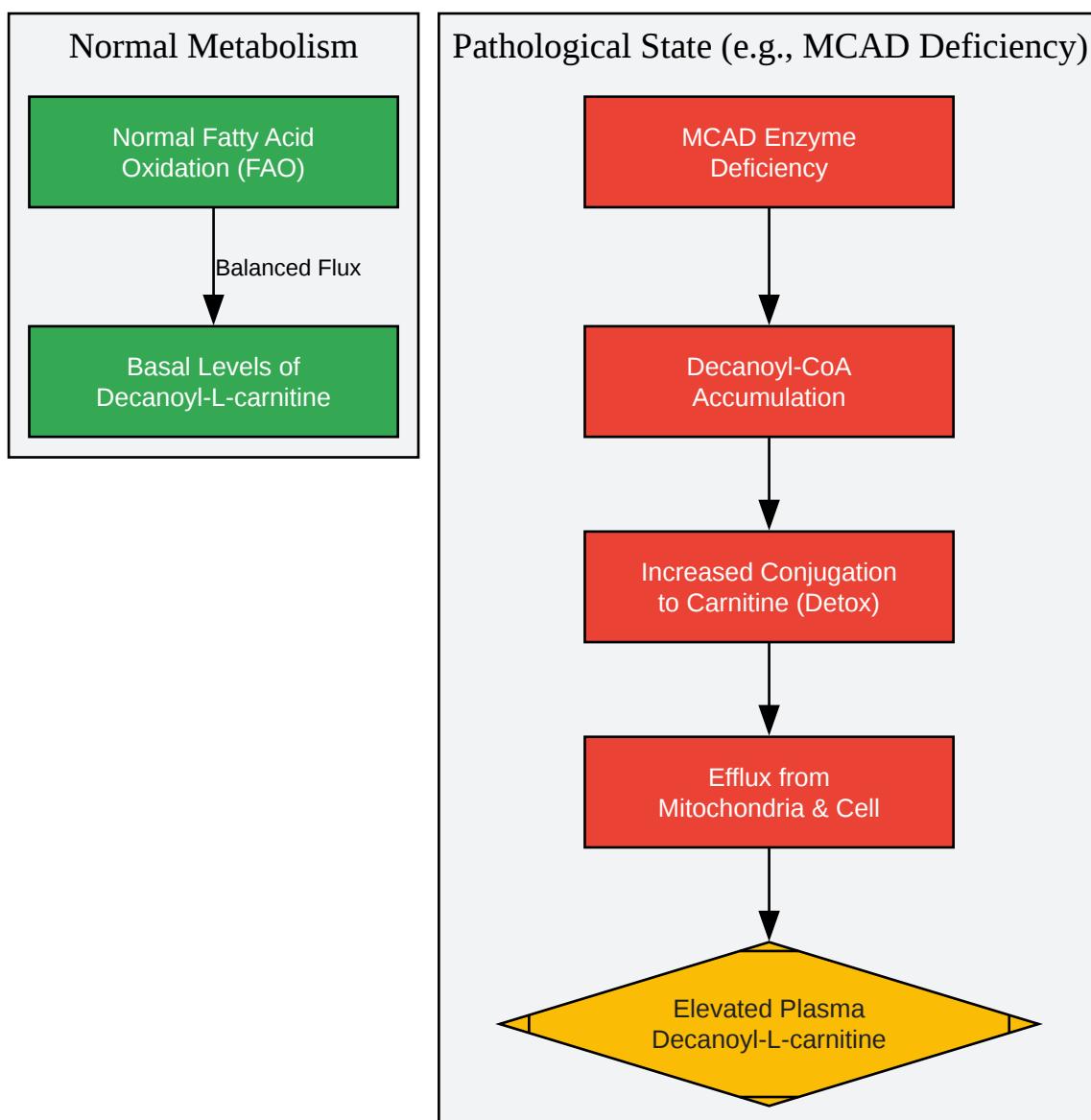
- Activation: In the cytoplasm, decanoic acid is activated to its coenzyme A ester, decanoyl-CoA, by an acyl-CoA synthetase.
- Esterification: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing free Coenzyme A (CoA).^[6]
- Translocation: Decanoyl-L-carnitine is transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.^[6]
- Re-esterification: In the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) transfers the decanoyl group from Decanoyl-L-carnitine back to CoA, reforming decanoyl-

CoA and regenerating free L-carnitine.[\[5\]](#)

- β -Oxidation: The newly formed decanoyl-CoA enters the mitochondrial β -oxidation spiral, where it is sequentially broken down to produce acetyl-CoA, NADH, and FADH₂, which fuel the Krebs cycle and oxidative phosphorylation for ATP synthesis.[\[6\]](#)

Beyond transport, the formation of acylcarnitines serves as a crucial buffer for the intramitochondrial CoA pool. By converting accumulating acyl-CoA species into acylcarnitines, the cell can prevent the depletion of free CoA, which is essential for numerous metabolic pathways, and facilitate the removal of excess acyl groups from the mitochondria.[\[7\]](#)

[Click to download full resolution via product page](#)**Diagram 1.** The Carnitine Shuttle for Medium-Chain Fatty Acids.


Decanoyl-L-carnitine as a Biomarker of Metabolic Status

Acylcarnitine profiling using tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening and the diagnosis of metabolic disorders.^[8] The concentration of Decanoyl-L-carnitine is a particularly informative biomarker.

Inborn Errors of Metabolism: The most significant clinical application of measuring C10-carnitine is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^[9] MCAD is the enzyme that catalyzes the first step of β -oxidation for fatty acids with 6 to 12 carbons. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including octanoyl-CoA (C8) and decanoyl-CoA (C10). These excess acyl-CoAs are converted to their corresponding acylcarnitines for detoxification and export from the mitochondria. Consequently, individuals with MCAD deficiency exhibit markedly elevated levels of octanoylcarnitine (C8) and, to a lesser extent, hexanoylcarnitine (C6) and decanoylcarnitine (C10) in their blood and urine.^{[10][11]} The ratio of C8/C10 is also a key diagnostic marker.^[10]

Other Clinical Associations:

- **Cardiovascular Disease:** Elevated levels of MCACs, including decanoylcarnitine, have been associated with cardioembolic stroke and stroke recurrence.^[12]
- **Exercise Physiology:** During moderate-intensity exercise, there is a marked increase in plasma MCACs, including C10-carnitine. This is thought to reflect an increased flux through fatty acid oxidation and may serve a biological function in supporting lipid metabolism during physical activity.^{[7][13]}

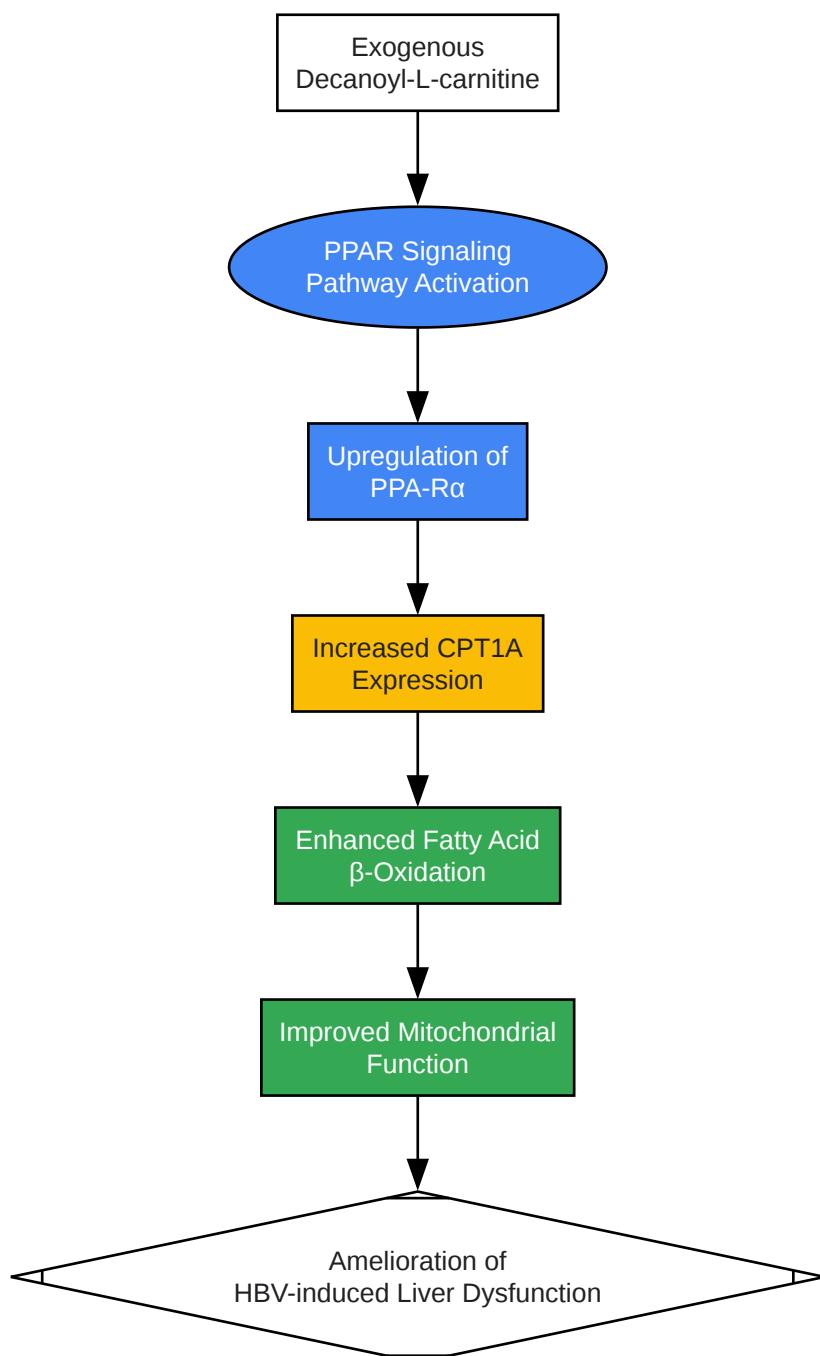

[Click to download full resolution via product page](#)

Diagram 2. Logic of Decanoyl-L-carnitine as a Metabolic Biomarker.

Therapeutic and Signaling Implications

Recent research has begun to explore roles for acylcarnitines beyond simple metabolic intermediates, suggesting they may act as signaling molecules. A notable study investigated the effect of Decanoyl-L-carnitine in the context of liver mitochondrial dysfunction caused by Hepatitis B Virus (HBV) infection. The study found that exogenous supplementation with Decanoyl-L-carnitine could improve fatty acid metabolism and repair mitochondrial dysfunction.

The proposed mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, with a specific upregulation of PPAR α . This, in turn, was shown to increase the expression of CPT1A, enhancing the capacity for fatty acid oxidation. This finding suggests a therapeutic potential for Decanoyl-L-carnitine in diseases characterized by impaired mitochondrial function. L-carnitine itself has also been shown to ameliorate liver inflammation through a CPT1-dependent PPAR γ signaling pathway.[14]

[Click to download full resolution via product page](#)

Diagram 3. Proposed Signaling Role of Decanoyl-L-carnitine.

Quantitative Data on Acylcarnitine Levels

The concentration of carnitine and its acyl-esters varies significantly between tissues and physiological states. The following tables summarize representative quantitative data from the literature.

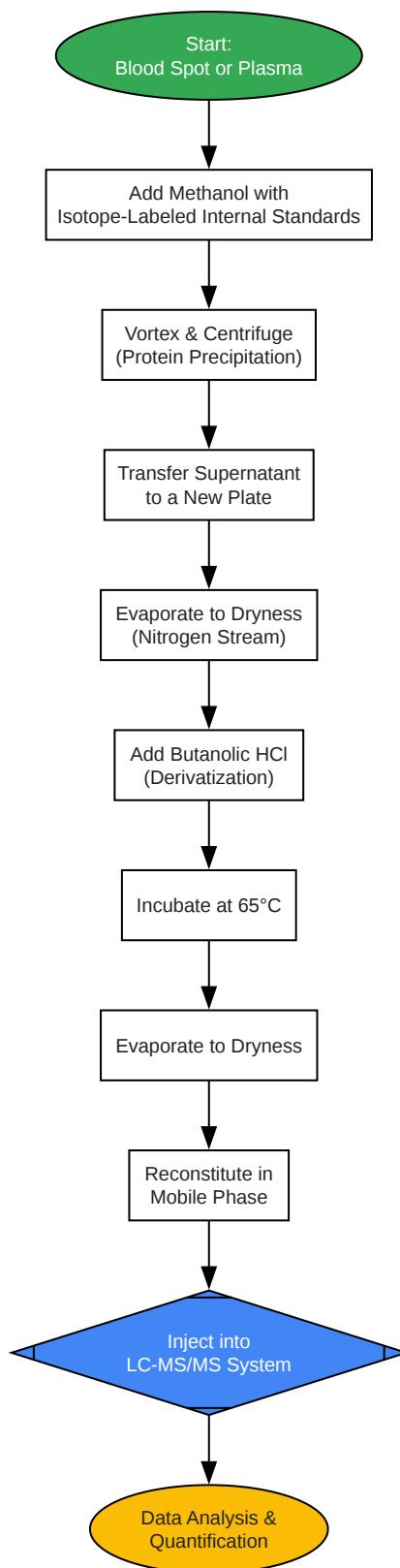
Table 1: Representative Carnitine Concentrations in Human Plasma and Tissues

Analyte	Sample Type	Concentration	
		Range ($\mu\text{mol/L}$ or $\mu\text{mol/g}$)	Reference
Free L-Carnitine	Plasma (Male)	34.8 - 69.5 $\mu\text{mol/L}$	[15]
Free L-Carnitine	Plasma (Female)	19.3 - 53.9 $\mu\text{mol/L}$	[15]
Total Acid-Soluble Carnitine	Skeletal Muscle (Adult)	21.0 - 23.1 $\mu\text{mol/g}$ non-collagen protein	[15]
Free L-Carnitine	Plasma (Athlete, no supplement)	$45.2 \pm 5.3 \mu\text{mol/L}$	[16]

| Free L-Carnitine | Plasma (Athlete, with supplement) | $71.3 \pm 10.2 \mu\text{mol/L}$ | [\[16\]](#) |

Table 2: Changes in Decanoyl-L-carnitine in Human Pathophysiology

Condition	Analyte	Change	Significance	Reference
MCAD Deficiency (Neonate)	Decanoylcarnitine (C10)	Markedly Increased (e.g., $>0.2 \mu\text{mol/L}$)	Diagnostic Marker	[10]
Cardioembolic Stroke	Decanoylcarnitine (C10)	Significantly Higher	Associated with high-risk patients ($P<0.001$)	[12]


| Moderate-Intensity Exercise | Medium-Chain Acylcarnitines | Dominating Metabolite Pattern | Supports lipid oxidation |[\[7\]](#) |

Key Experimental Protocols

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is the gold-standard method for acylcarnitine profiling in biological samples.[\[8\]](#)

- Principle: Acylcarnitines in a biological sample are extracted and derivatized to enhance their ionization efficiency. The derivatized compounds are then introduced into a tandem mass spectrometer. The instrument is set to scan for precursor ions that produce a common, characteristic fragment ion (m/z 85 for underderivatized or m/z 99 for some derivatized forms), allowing for specific detection of the entire class of acylcarnitines in a single analysis.[\[17\]](#) Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to a known concentration of a stable isotope-labeled internal standard.
- Methodology:
 - Sample Preparation: A small volume of plasma or a dried blood spot punch (3mm) is used. Proteins are precipitated using a solvent like methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoylelcarnitine).[\[18\]](#)
 - Derivatization: The supernatant is dried down. The dried residue is then esterified by adding a reagent such as 3N HCl in n-butanol and incubating at 60-65°C for 15-20 minutes. This converts the acylcarnitines to their butyl esters.[\[19\]](#)
 - Analysis: The derivatized sample is dried again, reconstituted in the mobile phase, and injected into the LC-MS/MS system. Analysis is typically performed using electrospray ionization in positive ion mode (ESI+).[\[19\]](#)
 - Data Acquisition: The mass spectrometer is operated in precursor ion scanning mode or Multiple Reaction Monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each acylcarnitine.[\[20\]](#)

[Click to download full resolution via product page](#)

Diagram 4. Experimental Workflow for Acylcarnitine Analysis by MS/MS.

Carnitine Palmitoyltransferase (CPT) Activity Assay

Assessing the activity of CPT enzymes is crucial for diagnosing CPT deficiencies. Assays can be performed on tissue homogenates, isolated mitochondria, or cultured cells like fibroblasts. [21]

- Principle (Radioisotopic Forward Assay for CPT1): This assay measures the rate of formation of radiolabeled acylcarnitine from a fatty acyl-CoA substrate and radiolabeled L-carnitine. The specificity for CPT1 is determined by its sensitivity to the inhibitor malonyl-CoA.[21]
- Methodology:
 - Mitochondria Isolation: Isolate intact mitochondria from tissue biopsy (e.g., skeletal muscle) via differential centrifugation.[21]
 - Reaction Mixture: Prepare a standard incubation mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, KCN (to inhibit complex IV), rotenone (to inhibit complex I), BSA, palmitoyl-CoA, and L-[3H]carnitine.[21]
 - Initiation & Incubation: The reaction is started by adding the isolated mitochondria to the pre-warmed reaction mixture and incubating for a set time (e.g., 5-10 minutes) at 37°C.
 - Termination: The reaction is stopped by adding an acid like HCl.
 - Extraction & Scintillation Counting: The radiolabeled palmitoyl-L-carnitine product is extracted using butanol. The butanol phase is then washed to remove unreacted L-[3H]carnitine. An aliquot of the final butanol phase is added to a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
 - Calculation: CPT1 activity is calculated based on the amount of labeled product formed per unit time per amount of protein.

Cell Culture Experiments

Studying the effects of Decanoyl-L-carnitine on cellular processes requires standardized cell culture protocols.

- Principle: Cultured cells (e.g., C2C12 myoblasts, hepatocytes) are treated with Decanoyl-L-carnitine to investigate its effects on metabolism, signaling, or cell viability.[22]
- Methodology:
 - Cell Culture: Maintain cells in an appropriate growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.[23]
 - Preparation of Treatment Medium: Prepare a stock solution of Decanoyl-L-carnitine in a suitable solvent (e.g., sterile DPBS or culture medium). The stock is then diluted into the culture medium to achieve the desired final concentration (e.g., 1 µM to 500 µM).[7][22]
 - Treatment: When cells reach the desired confluence, replace the normal growth medium with the treatment medium containing Decanoyl-L-carnitine. A control group should receive medium with the vehicle alone.
 - Incubation: Incubate the cells for the desired experimental duration (e.g., 1 to 48 hours).
 - Downstream Analysis: After incubation, cells can be harvested for various analyses, such as:
 - Metabolite analysis: Measurement of intracellular or extracellular acylcarnitine profiles.
 - Gene expression analysis: qPCR or Western blotting for target proteins (e.g., PPAR α , CPT1).[14]
 - Functional assays: Measurement of mitochondrial respiration, ROS production, or cell viability.[22]

Conclusion

Decanoyl-L-carnitine, a key medium-chain acylcarnitine, holds profound biological significance that extends from fundamental cellular bioenergetics to clinical diagnostics and emerging therapeutic applications. Its central role in the mitochondrial β -oxidation of medium-chain fatty acids establishes it as a critical component of lipid metabolism. The measurement of its circulating levels provides an invaluable, non-invasive window into metabolic health, serving as a definitive biomarker for MCAD deficiency and an indicator of broader mitochondrial stress. As

research continues to uncover its potential roles in cellular signaling, such as the modulation of PPAR pathways, the importance of Decanoyl-L-carnitine is set to expand, offering new avenues for understanding metabolic regulation and developing novel therapeutic strategies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 4. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. MCAD [gmdi.org]
- 10. scispace.com [scispace.com]
- 11. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPAR γ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Plasma and urine carnitine concentrations in well-trained athletes at rest and after exercise. Influence of L-carnitine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP0263659A2 - Tissue culture media containing L-carnitine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide on Decanoyl-L-carnitine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553713#biological-significance-of-medium-chain-acylcarnitines-like-decanoyl-l-carnitine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com